Tetrabromophenolphthalein Ethyl Ester Potassium Salt
Overview
Description
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is a chemical compound with the molecular formula C22H13Br4KO4. It is commonly used as a reagent for the detection of proteins and as an indicator for ion-pair extraction titration . The compound is known for its distinctive color changes, which make it useful in various analytical applications.
Scientific Research Applications
Tetrabromophenolphthalein Ethyl Ester Potassium Salt has a wide range of applications in scientific research:
Medicine: While not directly used in therapeutic applications, its role in protein detection can be crucial in diagnostic procedures.
Mechanism of Action
Target of Action
It is used as a reagent for the detection of proteins , suggesting that it may interact with protein structures.
Mode of Action
As a reagent for protein detection , it likely binds to or reacts with certain proteins, causing a detectable change
Biochemical Pathways
Given its use in protein detection , it may be involved in pathways related to protein synthesis or degradation. The downstream effects of these interactions would depend on the specific proteins and pathways involved.
Result of Action
As a protein detection reagent , it may cause changes in protein structure or function that allow for detection. The specifics of these changes would depend on the proteins involved and the nature of the compound’s interaction with them.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabromophenolphthalein Ethyl Ester Potassium Salt. For instance, it is soluble in water , which could affect its distribution and interaction with targets Other factors, such as pH and temperature, could also influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Tetrabromophenolphthalein Ethyl Ester Potassium Salt plays a significant role in biochemical reactions, particularly in the spectrophotometric determination of total protein content . It interacts with proteins by forming a complex that can be measured spectrophotometrically. The compound’s interaction with proteins is based on its ability to bind to specific sites on the protein molecules, leading to a change in the absorbance spectrum that can be quantified . This interaction is crucial for accurate protein quantification in various biochemical assays.
Cellular Effects
This compound influences various cellular processes by interacting with proteins and enzymes within the cells. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to proteins can lead to alterations in protein function, which in turn can impact cellular activities such as signal transduction and metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly proteins. The compound forms a complex with proteins, leading to changes in their conformation and function . This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . This degradation can affect the compound’s efficacy in biochemical assays and its long-term impact on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cells can vary over time, with potential changes in protein binding and cellular responses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively interact with target proteins and enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering enzyme activity and metabolite levels . Its interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and interactions with target proteins, affecting its overall efficacy in biochemical assays and research applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with target proteins and enzymes, as well as its overall role in cellular biochemistry .
Preparation Methods
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is typically synthesized through a multi-step process. The initial step involves the reaction of tetrabromophenolphthalein with ethanol to form tetrabromophenolphthalein ethyl ester. This intermediate is then reacted with potassium hydroxide to produce the final compound . The reaction conditions generally involve controlled temperatures and specific solvent environments to ensure high yield and purity.
Chemical Reactions Analysis
Tetrabromophenolphthalein Ethyl Ester Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various brominated phenolic derivatives.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of alkynes to alkenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is unique due to its specific bromination pattern and its ethyl ester functional group. Similar compounds include:
Tetrabromophenolphthalein: Lacks the ethyl ester group and has different solubility and reactivity properties.
Tetrabromophenolphthalein ethyl ester: Similar in structure but without the potassium salt, affecting its solubility and application.
Tetrabromophenolsulfonephthalein: Another brominated phenolphthalein derivative with different functional groups and applications.
These compounds share some analytical applications but differ in their specific uses and chemical properties, highlighting the uniqueness of potassium tetrabromophenolphthalein ethyl ester.
Properties
CAS No. |
62637-91-6 |
---|---|
Molecular Formula |
C22H14Br4KO4 |
Molecular Weight |
701.1 g/mol |
IUPAC Name |
potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |
InChI |
InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3; |
InChI Key |
RHOVEHKFIRCEQZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K] |
62637-91-6 | |
Related CAS |
1176-74-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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